molecular formula C18H25N3O2 B2834521 6-methyl-1-[1-(oxan-4-yl)piperidin-4-yl]-3H-1,3-benzodiazol-2-one CAS No. 932701-22-9

6-methyl-1-[1-(oxan-4-yl)piperidin-4-yl]-3H-1,3-benzodiazol-2-one

Cat. No.: B2834521
CAS No.: 932701-22-9
M. Wt: 315.417
InChI Key: YTAGXFHCBLRULY-UHFFFAOYSA-N
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Description

6-methyl-1-[1-(oxan-4-yl)piperidin-4-yl]-3H-1,3-benzodiazol-2-one is a complex organic compound that features a benzimidazole core, a piperidine ring, and a tetrahydropyran moiety

Mechanism of Action

Mode of Action

The exact mode of action of CHEMBL2146599 is currently unknown . It is believed to interact with its targets, leading to changes that contribute to its therapeutic effects. More research is required to fully understand these interactions and the resulting changes .

Biochemical Pathways

It is likely that the compound influences several pathways, leading to downstream effects that contribute to its therapeutic potential .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of CHEMBL2146599 are crucial for understanding its bioavailability and therapeutic potential These properties determine how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted

Action Environment

Environmental factors can influence the action, efficacy, and stability of CHEMBL2146599 . These factors can include pH, temperature, and the presence of other substances. Understanding these influences can help optimize the use of the compound and improve its therapeutic efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-1-[1-(oxan-4-yl)piperidin-4-yl]-3H-1,3-benzodiazol-2-one typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be employed to make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-methyl-1-[1-(oxan-4-yl)piperidin-4-yl]-3H-1,3-benzodiazol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas, palladium catalyst

    Nucleophiles: Sodium azide, sodium methoxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols .

Scientific Research Applications

6-methyl-1-[1-(oxan-4-yl)piperidin-4-yl]-3H-1,3-benzodiazol-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-methyl-1-[1-(oxan-4-yl)piperidin-4-yl]-3H-1,3-benzodiazol-2-one include:

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-methyl-3-[1-(oxan-4-yl)piperidin-4-yl]-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-13-2-3-16-17(12-13)21(18(22)19-16)15-4-8-20(9-5-15)14-6-10-23-11-7-14/h2-3,12,14-15H,4-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTAGXFHCBLRULY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)N2C3CCN(CC3)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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